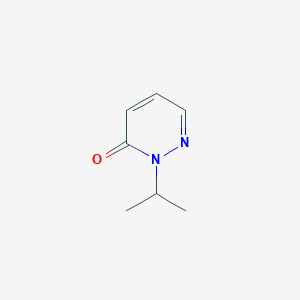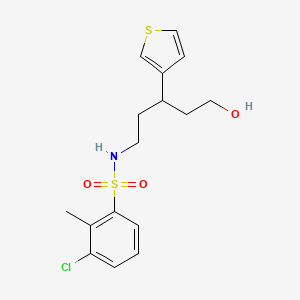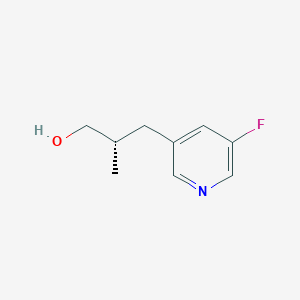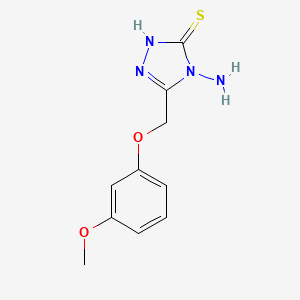
2-(Propan-2-yl)-2,3-dihydropyridazin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of a compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its relevance or applications in various fields .
Synthesis Analysis
Synthesis analysis involves understanding the methods used to create the compound. This could involve various chemical reactions, the use of catalysts, and specific conditions such as temperature and pressure .Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in the compound and the type of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions the compound undergoes. It includes understanding the reagents, conditions, and mechanisms of the reactions .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and reactivity. These properties can give insights into how the compound behaves under different conditions .科学的研究の応用
Heterocyclic Derivative Syntheses
Research has shown that compounds containing the dihydropyridazinone core can be synthesized through palladium-catalyzed oxidative cyclization-alkoxycarbonylation reactions. These syntheses produce a range of heterocyclic derivatives, including tetrahydrofuran, dioxolane, oxazoline, dihydropyridinone, and tetrahydropyridinedione derivatives. The process utilizes 4-yn-1-ones and prop-2-ynyl alpha-ketoesters or alpha-ketoamides, providing a method for generating complex molecules potentially useful in medicinal chemistry and material sciences (Bacchi et al., 2005).
Synthesis of Functionalized Bis(furan-2-yl)methanes and Dihydropyridazines
Another application involves the reactivity of bis(furan-2-yl)propane derivatives towards nitroso- and azoalkenes, leading to the synthesis of hetero-Diels–Alder adducts. These adducts, upon further rearrangement, yield 6-(2-oxobutyl)-1,6-dihydropyridazine derivatives, showcasing the versatility of dihydropyridazinones in constructing complex heterocyclic structures (Lopes et al., 2015).
Antimicrobial and Antifungal Activities
Dihydropyridazinones have been explored for their potential antimicrobial and antifungal activities. Novel series of compounds derived from 2-(acetonylthio)benzothiazole, incorporating the dihydropyridazinone moiety, exhibited significant activity against selected microorganisms. This suggests that dihydropyridazinones could be valuable scaffolds for developing new antimicrobial agents (Al-Omran & El-Khair, 2011).
Complexation with Metal Ions
The compound and its derivatives have been used to study complexation reactions with metal ions, such as cadmium(II). These studies contribute to our understanding of how dihydropyridazinones can act as ligands in metal coordination chemistry, potentially leading to applications in catalysis, material science, and the development of new metal-organic frameworks (Hakimi et al., 2013).
Pyridazine and Pyridazinoquinazoline Derivatives Synthesis
The synthesis of pyridazine and pyridazinoquinazoline derivatives using 2-(Propan-2-yl)-2,3-dihydropyridazin-3-one demonstrates the compound's utility in organic synthesis, particularly in the construction of complex heterocyclic systems. These derivatives are prepared using effective catalysts and have potential applications in pharmaceuticals and agrochemicals (Sheibani & Esfandiarpoor, 2011).
作用機序
Safety and Hazards
特性
IUPAC Name |
2-propan-2-ylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-6(2)9-7(10)4-3-5-8-9/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZWZDYSMVHQTHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C=CC=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(4-ethylpiperazin-1-yl)-2-oxoacetamide](/img/structure/B2841313.png)
![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(2-fluorophenoxy)acetamide](/img/structure/B2841314.png)

![6-chloro-N-[3-chloro-4-(cyclopentyloxy)phenyl]pyridine-3-sulfonamide](/img/structure/B2841318.png)
![[3-(2,3-Dihydro-1-benzofuran-5-yl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2841319.png)
![3-amino-N-(2-chlorobenzyl)-6-(3,4-dimethoxybenzyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2841321.png)
![1-Methyl-4-[[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methyl]pyridin-2-one](/img/structure/B2841322.png)
![1-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)ethanamine](/img/structure/B2841324.png)

![N-[4-(2-chloroacetyl)phenyl]furan-2-carboxamide](/img/structure/B2841326.png)
![4-(4-Methylpiperidin-1-yl)-5,6-diphenylfuro[2,3-d]pyrimidine](/img/structure/B2841328.png)

![4-chloro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2841334.png)
